molecular formula C19H17N3O3 B14012367 ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate CAS No. 7512-42-7

ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate

Cat. No.: B14012367
CAS No.: 7512-42-7
M. Wt: 335.4 g/mol
InChI Key: GRKADAZUWRLCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate is a complex organic compound with the molecular formula C19H17N3O3 and a molecular weight of 335.3566 This compound is known for its unique structure, which includes a naphthalene ring system substituted with a phenylhydrazinyl group and an ethyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate typically involves the condensation of 3-oxo-4-(2-phenylhydrazinyl)naphthalene-2-carbaldehyde with ethyl carbamate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions result in the replacement of the phenylhydrazinyl group with the incoming nucleophile.

Scientific Research Applications

Ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate involves its interaction with specific molecular targets and pathways. The compound’s phenylhydrazinyl group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. Additionally, the naphthalene ring system may interact with cellular receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and target .

Comparison with Similar Compounds

Ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its naphthalene core and phenylhydrazinyl substitution, which confer specific chemical and biological properties not found in the other compounds.

Properties

CAS No.

7512-42-7

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl N-(3-hydroxy-4-phenyldiazenylnaphthalen-2-yl)carbamate

InChI

InChI=1S/C19H17N3O3/c1-2-25-19(24)20-16-12-13-8-6-7-11-15(13)17(18(16)23)22-21-14-9-4-3-5-10-14/h3-12,23H,2H2,1H3,(H,20,24)

InChI Key

GRKADAZUWRLCSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=CC=CC=C2C(=C1O)N=NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.